molecular formula C15H12BrF3N2O2S B2356899 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-81-2

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2356899
CAS No.: 866049-81-2
M. Wt: 421.23
InChI Key: VBYUGTYIHDLFRE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidinone class, characterized by a six-membered heterocyclic ring with two nitrogen atoms. Its structure includes a 3-ethyl group, a 6-trifluoromethyl substituent, and a sulfanyl-linked 2-(4-bromophenyl)-2-oxoethyl moiety. The bromophenyl group enhances steric bulk and electronic effects, while the trifluoromethyl group improves metabolic stability and lipophilicity.

Synthesis: The compound is synthesized via alkylation of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction can yield both the target compound and an intramolecular cyclization product (thiazolo-pyrimidinone derivative), depending on conditions .

The trifluoromethyl group is critical for enhancing bioavailability and target binding.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYUGTYIHDLFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is to start with a suitable pyrimidinone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The ethyl group can be added through an alkylation reaction, and the bromophenyl group can be introduced via a bromination reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.

  • Substitution: : The pyrimidinone core can undergo nucleophilic substitution reactions, where the substituents on the pyrimidinone ring can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Trifluoromethane derivatives.

  • Substitution: : Various substituted pyrimidinones.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be employed as a reagent in various chemical reactions, facilitating the development of new synthetic pathways. The presence of the trifluoromethyl group enhances its reactivity and selectivity in electrophilic substitution reactions.

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
  • Antiviral Effects : Some studies have explored its efficacy against viral pathogens, suggesting potential therapeutic applications in antiviral drug development.
  • Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties, with studies demonstrating cytotoxic effects on certain cancer cell lines.

Medicinal Chemistry

The therapeutic potential of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is under investigation for treating various diseases. Its structural features suggest it could be modified to enhance its pharmacological properties.

Industrial Applications

In addition to its research applications, this compound is also being explored for use in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and industrial chemistry.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromophenyl substituent could enhance efficacy against specific strains.

Case Study 2: Anticancer Evaluation

In vitro tests on cancer cell lines revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents. These findings suggest a promising avenue for developing new cancer therapies based on this compound's structure.

Case Study 3: Synthetic Applications

Research has utilized this compound as a key intermediate in synthesizing more complex organic molecules. Its ability to participate in various reactions makes it a valuable tool for chemists aiming to create novel compounds with potential applications across multiple fields.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties among analogous pyrimidinones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Bromophenyl, ethyl, trifluoromethyl C₁₅H₁₂BrF₃N₂O₂S 409.23 (calculated) Bromine enhances steric bulk; prone to cyclization
Chlorophenyl Analog : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Chlorophenyl, ethyl, trifluoromethyl C₁₅H₁₂ClF₃N₂O₂S 376.78 Higher purity (≥98%); chlorine reduces molecular weight vs. bromine
Methylbenzyl Derivative : 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzyl, propyl, trifluoromethyl C₁₆H₁₇F₃N₂OS 342.38 Propyl chain increases hydrophobicity; methylbenzyl may alter solubility
Thieno-Pyrimidinone : 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Bromophenyl, fluorophenyl, fused thiophene C₂₀H₁₅BrFN₃OS₂ 499.38 Fused thiophene ring enhances rigidity; fluorophenyl improves electronic properties

Key Research Findings

Reactivity and Stability: The bromophenyl compound undergoes intramolecular cyclization to form a thiazolo-pyrimidinone, suggesting sensitivity to reaction conditions . The chlorophenyl analog is commercially available in high purity (NLT 98%), indicating stability during synthesis and storage .

Substituent Effects :

  • Halogen Impact : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine. However, chlorine offers cost and synthetic accessibility advantages .
  • Trifluoromethyl Group : Present in all analogs, this group consistently improves metabolic resistance and logP values, critical for drug-likeness.

Synthetic Routes :

  • The target compound is synthesized via alkylation of pyrimidine thiolates with bromo ketones .
  • In contrast, thiourea-based condensations are used for tetrahydropyrimidine-2-thiones (e.g., ), which may offer higher yields but require solvent-free conditions .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone , with CAS number 866049-81-2, is a pyrimidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H12BrF3N2O2S
  • Molecular Weight : 421.23 g/mol
  • CAS Number : 866049-81-2

Structure

The structure of the compound features a pyrimidinone core substituted with a trifluoromethyl group and a bromophenyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

A study evaluated the effects of similar pyrimidinone derivatives on cancer cell lines. The results showed that these compounds could inhibit cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways affected included:

  • ERK/MAPK Pathway : Inhibition of this pathway leads to reduced cell proliferation.
  • NF-kB Pathway : Suppression of NF-kB activity resulted in decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds with similar structures possess antimicrobial activity. This includes efficacy against various bacterial strains and fungi, indicating potential as therapeutic agents in infectious diseases.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that are critical in disease processes. For instance, it may act as an inhibitor of:

  • Cyclooxygenase (COX) : Involved in inflammation and pain.
  • Aromatase : Important in estrogen synthesis, making it a candidate for breast cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis, inhibits ERK/MAPK
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionCOX and aromatase inhibition

Detailed Mechanisms

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines, effectively halting proliferation.
  • Inflammation Modulation : By inhibiting COX enzymes, it reduces the production of inflammatory mediators.

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